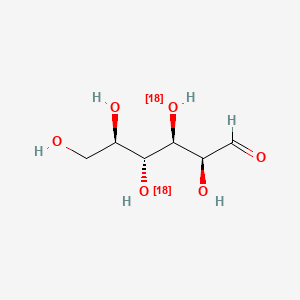

D-Altrose-18O2

Descripción

D-Altrose-18O2 is an isotopically labeled derivative of D-altrose, a rare aldohexose sugar. Its structure features two oxygen-18 isotopes, typically incorporated at specific hydroxyl groups to enable precise tracking in metabolic or enzymatic studies. This compound is synthesized via oxygen-18 labeling techniques, such as acid-catalyzed exchange in H218O or enzymatic methods, achieving high isotopic enrichment (>98%) . Key applications include:

- Isotopic Tracer Studies: Monitoring carbohydrate metabolism pathways.

- Structural Analysis: Resolving stereochemical ambiguities via NMR or mass spectrometry.

- Enzyme Kinetics: Probing oxygen-dependent catalytic mechanisms in glycosidases or oxidoreductases.

Propiedades

Fórmula molecular |

C6H12O6 |

|---|---|

Peso molecular |

184.16 g/mol |

Nombre IUPAC |

(2S,3R,4R,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i11+2,12+2 |

Clave InChI |

GZCGUPFRVQAUEE-JUUBORIYSA-N |

SMILES isomérico |

C([C@H]([C@H]([C@H]([C@@H](C=O)O)[18OH])[18OH])O)O |

SMILES canónico |

C(C(C(C(C(C=O)O)O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

D-Altrose-18O2 puede sintetizarse mediante métodos químicos y enzimáticos. Químicamente, puede prepararse a partir de D-ribosa mediante una reacción de cianohidrina, seguida de pasos de reducción y purificación . Los métodos enzimáticos implican el uso de enzimas específicas como la L-ramnosa isomerasa, la ribosa-5-fosfato isomerasa y la galactosa-6-fosfato isomerasa para convertir D-psicosis en D-alosa, que luego puede marcarse con 18O .

Métodos de Producción Industrial

La producción industrial de D-Altrose-18O2 es desafiante debido a su rareza y la complejidad de su síntesis. Los métodos enzimáticos se prefieren para la producción a gran escala, ya que ofrecen mayores rendimientos y menos impurezas en comparación con los métodos químicos . La optimización de parámetros como la concentración de sustrato, las unidades de enzima, el tiempo de reacción, el pH y la temperatura es crucial para una producción eficiente .

Análisis De Reacciones Químicas

Tipos de Reacciones

D-Altrose-18O2 sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para aplicaciones de investigación específicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen ácido nítrico y permanganato de potasio.

Reducción: El borohidruro de sodio y el gas hidrógeno en presencia de un catalizador se utilizan comúnmente.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloruro de tionilo o tribromuro de fósforo.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos aldónicos, mientras que la reducción puede producir alditoles .

Aplicaciones Científicas De Investigación

D-Altrose-18O2 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como precursor en la síntesis de otros azúcares raros y como estándar en métodos analíticos.

Mecanismo De Acción

El mecanismo de acción de D-Altrose-18O2 implica su interacción con diversos objetivos y vías moleculares. Por ejemplo, compite con D-glucosa en las mitocondrias, inhibiendo la formación de especies reactivas de oxígeno (ROS) y, por lo tanto, exhibiendo propiedades antioxidantes . Además, puede modular las respuestas inmunitarias al afectar la producción de citoquinas y las vías de señalización .

Comparación Con Compuestos Similares

Structural and Functional Analogues

D-Altrose-18O2 is compared below with isotopically labeled and unlabeled analogues:

Key Observations :

- Isotopic Stability : D-Altrose-18O2 exhibits superior isotopic retention (>95% over 72 hours in neutral buffer) compared to D-Glucose-18O2 (~85% under similar conditions) due to reduced epimerization .

- Synthetic Efficiency : Labeling at equatorial hydroxyl groups (e.g., C2/C3 in D-altrose) achieves higher yields than axial positions (e.g., C1/C6 in glucose), as equatorial sites favor H218O exchange .

Methodological Comparisons

Challenges :

Stability and Analytical Data

| Parameter | D-Altrose-18O2 | D-Glucose-18O2 |

|---|---|---|

| NMR δ (1H) | 5.42 ppm (C2-OH) | 5.18 ppm (C1-OH) |

| HRMS (m/z) | 196.1385 [M+H]+ | 196.1385 [M+H]+ |

| Thermal Degradation | Stable up to 150°C | Degrades above 130°C |

Notable Differences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.